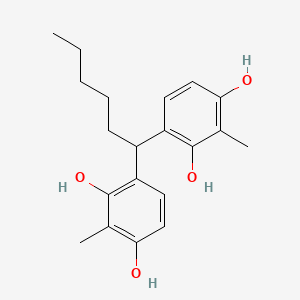
4,4'-(Hexane-1,1-diyl)bis(2-methylbenzene-1,3-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Hexane-1,1-diyl)bis(2-methylbenzene-1,3-diol) is an organic compound characterized by a hexane backbone with two 2-methylbenzene-1,3-diol groups attached at the 1,1 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexane-1,1-diyl)bis(2-methylbenzene-1,3-diol) typically involves the reaction of hexane-1,1-diyl dichloride with 2-methylbenzene-1,3-diol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Hexane-1,1-diyl)bis(2-methylbenzene-1,3-diol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(Hexane-1,1-diyl)bis(2-methylbenzene-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 4,4’-(Hexane-1,1-diyl)bis(2-methylbenzene-1,3-diol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Similar structure but with a cyclohexane backbone and brominated phenol groups.
4,4’-(Ethene-1,1-diyl)bis(methylbenzene): Similar structure but with an ethene backbone and methylbenzene groups.
Uniqueness
4,4’-(Hexane-1,1-diyl)bis(2-methylbenzene-1,3-diol) is unique due to its hexane backbone and the presence of two 2-methylbenzene-1,3-diol groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
649721-00-6 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[1-(2,4-dihydroxy-3-methylphenyl)hexyl]-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C20H26O4/c1-4-5-6-7-14(15-8-10-17(21)12(2)19(15)23)16-9-11-18(22)13(3)20(16)24/h8-11,14,21-24H,4-7H2,1-3H3 |
InChI Key |
ZTIPQFWJOBBUJV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=C(C(=C(C=C1)O)C)O)C2=C(C(=C(C=C2)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


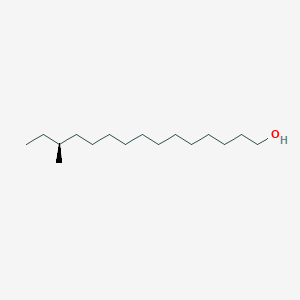
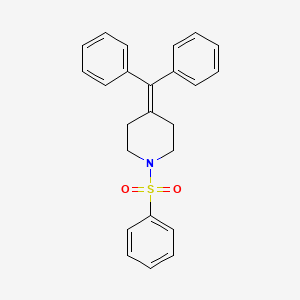
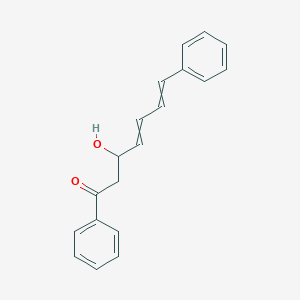
![3-[(S)-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl](hydroxy)methyl]benzonitrile](/img/structure/B12607289.png)
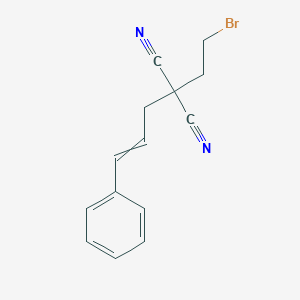
![2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid](/img/structure/B12607304.png)
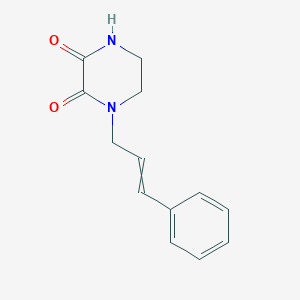
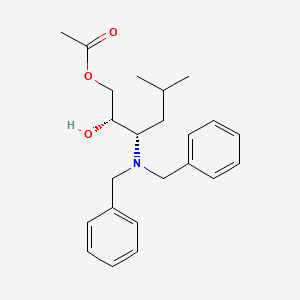
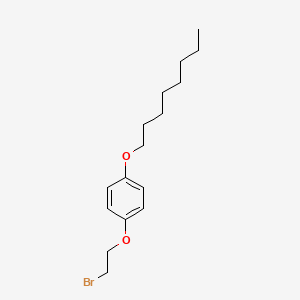
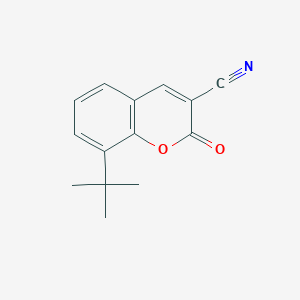
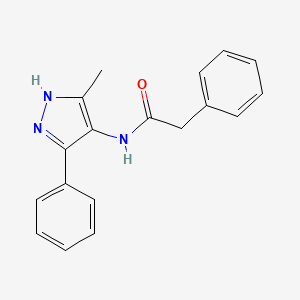
![elvitegravir;3-Quinolinecarboxylic acid, 6-[(3-chloro-2-fluorophenyl)methyl]-1,4-dihydro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-](/img/structure/B12607353.png)
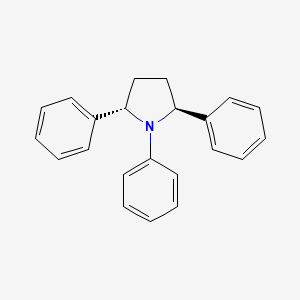
![3-{[(1-Methylpiperidin-4-yl)oxy]methyl}aniline](/img/structure/B12607360.png)
